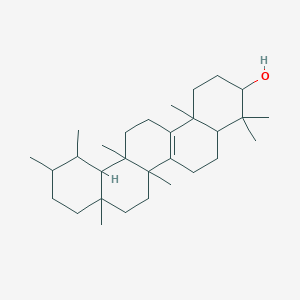

Isobaurenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El isoborneol es un compuesto orgánico bicíclico y un derivado de terpeno. Es una molécula quiral que existe como enantiómeros. El grupo hidroxilo en el isoborneol se coloca en una posición exo, lo que lo distingue de su diastereómero endo, borneol .

Métodos De Preparación

El isoborneol se sintetiza comercialmente por hidrólisis del acetato de isobornilo. Este último se obtiene del tratamiento del canfeno con ácido acético en presencia de un catalizador ácido fuerte . Otro método implica la saponificación continua del acetato de isobornilo utilizando hidróxido de sodio, seguido de rectificación, estratificación, lavado con agua y cristalización para producir cristales de isoborneol blanco .

Análisis De Reacciones Químicas

El isoborneol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Una reacción notable es la oxidación del isoborneol a alcanfor utilizando ácido hipocloroso. Esta reacción se puede revertir reduciendo el alcanfor de nuevo a isoborneol utilizando borohidruro de sodio . Los reactivos comunes utilizados en estas reacciones incluyen cloruro de metileno y borohidruro de sodio. Los principales productos formados a partir de estas reacciones son el alcanfor y el isoborneol .

Aplicaciones Científicas De Investigación

El isoborneol tiene aplicaciones significativas en la investigación científica, particularmente en la mejora de la administración de fármacos a través de diversas barreras fisiológicas. Se ha utilizado como potenciador de la permeación para mejorar la administración de fármacos al cerebro, las barreras mucosas y las aplicaciones transdérmicas . Además, se ha estudiado el isoborneol por su potencial para alterar las estructuras lipídicas de la membrana celular y modular los transportadores de casetes de unión a ATP, contribuyendo a su eficacia en la administración de fármacos .

Mecanismo De Acción

El mecanismo mediante el cual el isoborneol ejerce sus efectos implica su capacidad para modular las bicapas lipídicas y las barreras fisiológicas. La mayor solubilidad lipídica del isoborneol le permite actuar como un mejor potenciador de la permeación al alterar las propiedades de la membrana y facilitar el paso del fármaco a través de barreras como la barrera hematoencefálica . Esta modulación implica cambios en las estructuras lipídicas de la membrana celular y las proteínas de unión estrecha .

Comparación Con Compuestos Similares

El isoborneol está estrechamente relacionado con el borneol, su diastereómero endo. Ambos compuestos son compuestos orgánicos bicíclicos y derivados de terpenos, pero difieren en la posición del grupo hidroxilo. El borneol se utiliza en la medicina tradicional china y tiene aplicaciones en la mejora de la administración de fármacos, similar al isoborneol . Otros compuestos similares incluyen el alcanfor, que se deriva de la oxidación del borneol y el isoborneol, y el fenchol, otro compuesto ampliamente utilizado derivado de aceites esenciales .

¿Hay algo más que le gustaría saber sobre el isoborneol?

Propiedades

Fórmula molecular |

C30H50O |

|---|---|

Peso molecular |

426.7 g/mol |

Nombre IUPAC |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-ol |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h19-20,23-25,31H,9-18H2,1-8H3 |

Clave InChI |

FOAKGLWNANRWRP-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12294436.png)

![2-Aminobutanedioic acid;6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B12294437.png)

![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)

![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)

![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)

![2-(17-Hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)acetonitrile](/img/structure/B12294490.png)

![(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one](/img/structure/B12294502.png)

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12294526.png)